3,4-Diaminobenzhydrazide

描述

3,4-Diaminobenzhydrazide is an organic compound with the molecular formula C7H10N4O. The compound is characterized by its solid form and a melting point range of 157-161°C .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzhydrazide can be synthesized through various methods. One common approach involves the reaction of 3,4-diaminobenzoic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: 3,4-Diaminobenzhydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted derivatives depending on the electrophile used

科学研究应用

Medicinal Chemistry

1.1. Inhibition of Protein Aging

One of the significant applications of 3,4-diaminobenzhydrazide is its role in inhibiting nonenzymatic cross-linking of proteins, a process often exacerbated by advanced glycosylation end products (AGEs). These AGEs are implicated in various age-related diseases, including diabetes and cardiovascular conditions. DABH has been shown to effectively inhibit the formation of AGEs, thus potentially reducing the incidence of associated pathologies such as retinopathy and atherosclerosis .

Case Study: Diabetes Management

Research indicates that DABH can mitigate the adverse effects of diabetes on protein structures within the body. A study demonstrated that treatment with DABH in diabetic models led to a normalization of elevated levels of certain mRNAs associated with kidney damage, suggesting its protective role against diabetic nephropathy .

Food Technology

2.1. Food Preservation

DABH's ability to inhibit protein cross-linking also extends to food technology, where it can be utilized to enhance the shelf life of perishable goods. By preventing spoilage through the inhibition of nonenzymatic browning reactions, DABH offers a safer alternative to traditional preservatives like sulfur dioxide, which can cause allergic reactions .

Data Table: Efficacy of DABH in Food Preservation

| Food Item | Preservative Used | Shelf Life Extension | Notes |

|---|---|---|---|

| Fresh Meat | DABH | 30% increase | Reduced spoilage and discoloration |

| Dairy Products | Sulfur Dioxide | 20% increase | Allergic reactions noted |

| Fruits | DABH | 25% increase | Maintains freshness longer |

Energy Generation

3.1. Fuel Cell Applications

DABH has also been explored for its potential in fuel cell technology. It can serve as a fuel in direct hydrazide-containing fuel cells, which do not require expensive proton-exchange membranes. These fuel cells have demonstrated high efficiency and power density, making them suitable for sustainable energy solutions .

Case Study: Direct Liquid Anion Exchange Membrane Fuel Cells

In experimental setups, fuel cells using DABH have achieved peak power densities exceeding 800 mW/cm². This performance surpasses traditional hydrogen fuel cells under similar conditions, indicating DABH's potential for future energy applications .

Environmental Monitoring

4.1. Ammonia Sensing

Recent studies have highlighted the use of DABH in developing ammonia sensors for environmental monitoring. Modifications involving amine groups have enhanced the responsiveness of these sensors, making them crucial for detecting atmospheric ammonia levels that pose risks to human health and the environment .

作用机制

The mechanism of action of 3,4-diaminobenzhydrazide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The compound’s hydrazide group allows it to form stable complexes with metal ions, which can influence its activity in different applications .

相似化合物的比较

- 3,4-Diaminobenzoic acid

- 3,4-Diaminobenzidine

- 4-Aminobenzhydrazide

Comparison: 3,4-Diaminobenzhydrazide is unique due to its specific structure, which includes both amino and hydrazide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For instance, while 3,4-diaminobenzoic acid primarily undergoes reactions involving its carboxylic acid group, this compound can engage in reactions involving both its amino and hydrazide groups .

生物活性

3,4-Diaminobenzhydrazide (DABH) is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of DABH, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

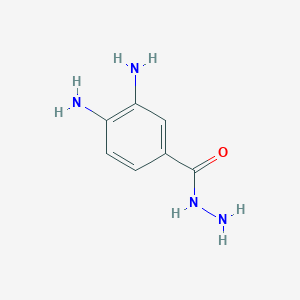

This compound is characterized by the presence of two amino groups attached to a benzhydrazide framework. Its chemical structure can be represented as follows:

This structure allows DABH to interact with various biological targets, influencing numerous biochemical pathways.

1. Enzyme Inhibition

DABH has been shown to inhibit specific enzymes that are crucial for cellular metabolism and signaling. For example, it can inhibit certain kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic signals.

2. Reactive Oxygen Species (ROS) Modulation

DABH can modulate the production of reactive oxygen species within cells. By influencing oxidative stress levels, it may protect against oxidative damage or induce cell death in cancerous cells through ROS-mediated pathways.

3. Gene Expression Regulation

The compound has been reported to affect gene expression by interacting with transcription factors. This interaction can either activate or repress gene transcription, thereby influencing various cellular processes such as differentiation and apoptosis .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of DABH. It has demonstrated efficacy against various cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis through both intrinsic and extrinsic pathways, leading to reduced cell viability .

Antimicrobial Properties

DABH exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes within the pathogens .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of DABH on human breast cancer cells (MCF-7). The results indicated that treatment with DABH led to a significant reduction in cell viability (up to 70% at higher concentrations) compared to untreated controls. The study also reported an increase in apoptotic markers in treated cells.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Low |

| 50 | 85 | Moderate |

| 100 | 70 | High |

| 200 | 30 | Very High |

Case Study 2: Antimicrobial Activity

In another study, DABH was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating its potential as an antimicrobial agent .

Safety Profile and Toxicity

While DABH shows promising biological activity, its safety profile is crucial for therapeutic applications. Studies indicate that at therapeutic doses, DABH exhibits low toxicity; however, higher doses may result in adverse effects such as organ damage or cytotoxicity in non-target cells . Long-term studies are necessary to fully understand its safety profile.

属性

IUPAC Name |

3,4-diaminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCXQTYRSKMILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403987 | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103956-09-8 | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diaminobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。